
N-Fmoc-2-nitrobenzyl-glycine
Overview
Description
“N-Fmoc-2-nitrobenzyl-glycine” is a compound that is available for purchase from various suppliers . It is often used in research and laboratory settings .
Synthesis Analysis
The synthesis of compounds similar to “N-Fmoc-2-nitrobenzyl-glycine” involves the use of the Fmoc group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of “N-Fmoc-2-nitrobenzyl-glycine” is characterized by the presence of the Fmoc group . The Fmoc group is a base-labile protecting group used in organic synthesis . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Current photocaging reactions have mechanistic aspects in common. In one such example, the nitrobenzyl group undergoes a photoreaction when irradiated with UV light via a C–H abstraction mechanism leading to sp3 C–X bond cleavage .Safety and Hazards
The safety data sheet for a related compound, Fmoc Reagent, indicates that it is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .
Future Directions
The future directions of “N-Fmoc-2-nitrobenzyl-glycine” could involve its use in the development of new methodologies for site-selective protein modification . Additionally, photocaged peptides and proteins, which include compounds like “N-Fmoc-2-nitrobenzyl-glycine”, have been gaining attention due to their potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-nitrophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)14-25(13-16-7-1-6-12-22(16)26(30)31)24(29)32-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOXOZMJGZYISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-2-nitrobenzyl-glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



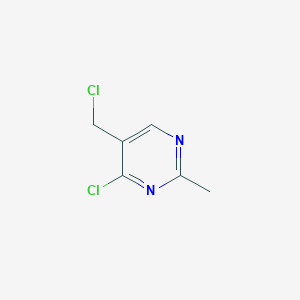

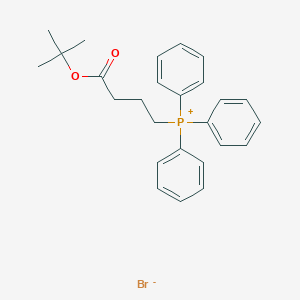
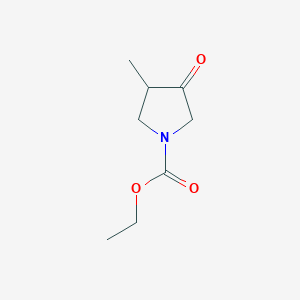
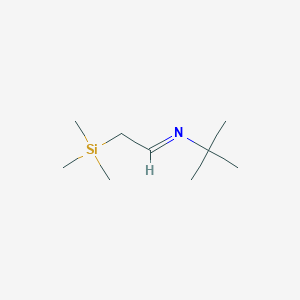


![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3281273.png)
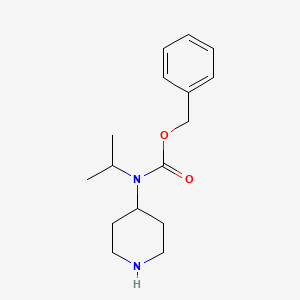

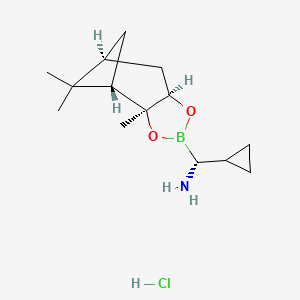


![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)